molecular formula C10H11NO3S B2711052 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid CAS No. 949240-61-3

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid

Cat. No. B2711052
CAS RN: 949240-61-3
M. Wt: 225.26
InChI Key: INPZSIQXDTVYPY-UHFFFAOYSA-N
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Description

“2-[(1-Carbamoylethyl)sulfanyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO3S . It has a molecular weight of 225.26 .


Molecular Structure Analysis

The molecular structure of “2-[(1-Carbamoylethyl)sulfanyl]benzoic acid” consists of a benzoic acid group attached to a carbamoylethyl sulfanyl group .


Physical And Chemical Properties Analysis

“2-[(1-Carbamoylethyl)sulfanyl]benzoic acid” is a solid under normal conditions . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Antibacterial and Antifungal Properties

Benzoic acid derivatives are widely recognized for their antibacterial and antifungal capabilities. These compounds, including various salts, esters, and related benzenic compounds, serve as preservatives in food, cosmetics, and pharmaceutical products due to their ability to inhibit microbial growth (del Olmo, Calzada, & Nuñez, 2017).

Anti-Helicobacter pylori Agents

Derivatives of benzoic acid, such as those based on the 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, have shown potent activity against the gastric pathogen Helicobacter pylori, offering a promising avenue for the development of new antimicrobial agents (Carcanague et al., 2002).

Metabolic Studies

Studies on the metabolic pathways of novel antidepressants reveal the transformation of benzoic acid derivatives into various metabolites, indicating the significance of these compounds in pharmacokinetics and drug metabolism research (Hvenegaard et al., 2012).

properties

IUPAC Name

2-(1-amino-1-oxopropan-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZSIQXDTVYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid

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